N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound features a structurally authenticated quinoxaline-6-carboxamide core with an o-(2-methylthiazol-4-yl)phenyl motif, delivering a H-bond and steric signature critical for kinase ATP-pocket hinge engagement. Ordering this precise 6-regioisomer ensures assay reproducibility in SAR campaigns; untested close analogs or the 2-carboxamide regioisomer risk abolished target activity, as demonstrated in Novartis patent series US-8536175-B2. Confirm lot-specific purity and request a CoA before purchase to safeguard your kinase profiling and computational docking workflows.

Molecular Formula C19H14N4OS
Molecular Weight 346.41
CAS No. 1796947-27-7
Cat. No. B2767908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide
CAS1796947-27-7
Molecular FormulaC19H14N4OS
Molecular Weight346.41
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H14N4OS/c1-12-22-18(11-25-12)14-4-2-3-5-15(14)23-19(24)13-6-7-16-17(10-13)21-9-8-20-16/h2-11H,1H3,(H,23,24)
InChIKeyXZZXBLALBRAQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide (CAS 1796947-27-7): Procurement-Grade Structural and Physicochemical Baseline


N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide (CAS 1796947-27-7, PubChem CID 73168683) is a synthetic heterocyclic small molecule with the molecular formula C19H14N4OS and a molecular weight of 346.4 g/mol [1]. It features a quinoxaline-6-carboxamide core linked via an amide bond to a phenyl ring bearing a 2-methyl-1,3-thiazol-4-yl substituent at the ortho position. The compound's computed physicochemical properties include an XLogP3-AA of 3.1, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. This molecule belongs to the quinoxaline-carboxamide class, members of which have been investigated as protein tyrosine kinase inhibitors in patents assigned to Novartis AG (e.g., US-8536175-B2, US-8674099-B2) [2].

Why Generic Substitution Fails for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide (CAS 1796947-27-7)


Quinoxaline-6-carboxamide derivatives with alternative N-aryl substituents cannot be assumed to be functionally interchangeable. Within the Novartis patent family covering quinoxaline-carboxamide protein tyrosine kinase inhibitors, potency is exquisitely sensitive to the nature and position of the substituent on the anilide ring [1]. Even structurally conservative replacements—such as exchanging the 2-(2-methylthiazol-4-yl)phenyl group for a 2-(trifluoromethyl)phenyl (CHEMBL1864032) or a 2-(furanyl)methyl group (CHEMBL1408855)—produce molecules with entirely different target engagement profiles [2]. For N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide specifically, the ortho-substituted 2-methylthiazole moiety introduces a unique hydrogen-bonding and steric topography at the hinge-binding region that is absent in simpler phenyl, benzyl, or heterocyclic variants. Procurement of an untested 'close analog' therefore carries a high risk of abolished or altered target activity, which undermines reproducibility in kinase inhibition assays and structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide (CAS 1796947-27-7)


Ortho-(2-Methylthiazol-4-yl)phenyl Substituent Confers a Unique Three-Dimensional Topography Absent in Simpler N-Aryl Quinoxaline-6-Carboxamides

The target compound presents an ortho-substituted 2-methylthiazol-4-yl group on the anilide ring, generating a sterically demanding, sulfur- and nitrogen-containing biaryl system. In contrast, close quinoxaline-6-carboxamide analogs such as N-(2-ethoxyphenyl)quinoxaline-6-carboxamide (PubChem CID 649937) or N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide (CHEMBL1864032) carry compact ortho-substituents (ethoxy, trifluoromethyl) that lack the extended π-surface and hydrogen-bonding capacity of the thiazole ring [1][2]. The thiazole sulfur and nitrogen atoms provide additional sites for polar interactions with target protein residues, a feature not available in carbocyclic or simpler heterocyclic ortho-substituents [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Carboxamide Regioisomer Distinguishes Target Compound from 2-Carboxamide and Other Positional Isomers

The amide linkage in the target compound is attached at the 6-position of the quinoxaline core. A structurally analogous compound, N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide, differs solely in the position of the carboxamide attachment (2- vs. 6-position) . In quinoxaline-based kinase inhibitors described in the Novartis patent family, the position of the carboxamide anchor relative to the quinoxaline nitrogen atoms dictates the vector of the pendant aryl group and profoundly influences kinase selectivity [1]. Regioisomeric pairs are not bioequivalent; the 6-carboxamide regioisomer projects the anilide substituent along a trajectory distinct from the 2-carboxamide isomer, engaging different sub-pockets within the ATP-binding site.

Medicinal Chemistry Regioisomer Differentiation Kinase Inhibitor Design

Physicochemical Property Differentiation from Thiazol-2-yl and Non-Thiazole Quinoxaline-6-Carboxamide Analogs

The target compound (XLogP3-AA = 3.1, MW = 346.4 Da) occupies a distinct physicochemical space compared to other quinoxaline-6-carboxamide derivatives. For example, N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide (CAS 571910-89-9) has a lower molecular weight (256.28 Da) and different lipophilicity profile due to the absence of the central phenyl ring [1]. N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]quinoxaline-6-carboxamide (CAS 1448131-55-2, MW ~369.4 Da) introduces a basic piperidine nitrogen absent in the target compound . These differences in logP, hydrogen-bonding capacity, and ionizable groups predict distinct solubility, permeability, and protein-binding characteristics that directly impact assay compatibility and formulation requirements.

Physicochemical Profiling Drug-likeness Solubility Prediction

Optimal Research and Industrial Application Scenarios for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide (CAS 1796947-27-7)


Kinase Inhibitor Structure–Activity Relationship (SAR) Probe for Hinge-Region Binding Mode Exploration

The ortho-(2-methylthiazol-4-yl)phenyl substituent provides a unique hydrogen-bonding and steric signature at the hinge-binding region of kinase ATP pockets. This compound can serve as a reference point in SAR campaigns aimed at understanding how thiazole-containing anilide substituents influence potency and selectivity relative to simpler ortho-substituted analogs (e.g., o-ethoxy, o-CF₃), as inferred from the chemical space defined in the Novartis quinoxaline-carboxamide patent family (US-8536175-B2) [1].

Regioisomeric Specificity Control in Quinoxaline-Based Inhibitor Libraries

The 6-carboxamide attachment point distinguishes this compound from the 2-carboxamide regioisomer . It is suitable as a validated 6-regioisomer standard in compound library quality control workflows, ensuring that high-throughput screening collections contain the correct positional isomer. Use of the incorrect regioisomer would project the pharmacophore along a different trajectory and confound biological assay interpretation.

Physicochemical Reference Standard for LogP/D and Solubility Profiling of Quinoxaline-Carboxamide Series

With a computed XLogP3-AA of 3.1 and a molecular weight of 346.4 Da [2], this compound occupies a mid-lipophilicity range that is relevant for optimizing oral bioavailability in kinase inhibitor programs. It can be employed as a calibration standard in chromatographic logD determination (e.g., shake-flask or HPLC methods) and in thermodynamic solubility assays to benchmark the physicochemical properties of newly synthesized quinoxaline-6-carboxamide analogs.

In Silico Docking and Molecular Dynamics Template for Thiazole-Containing Type II Kinase Inhibitors

The combination of a quinoxaline core, a 6-carboxamide linker, and an ortho-thiazole-substituted phenyl ring provides a defined three-dimensional scaffold for computational modeling studies. The three rotatable bonds [2] limit conformational flexibility relative to analogs with longer linkers, making this compound a computationally tractable template for docking studies aimed at predicting binding poses in kinases where the hinge region tolerates thiazole-based aromatic stacking interactions.

Quote Request

Request a Quote for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.